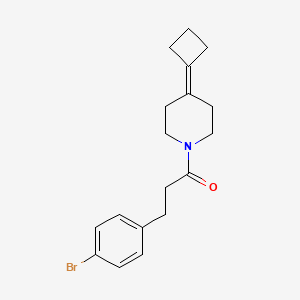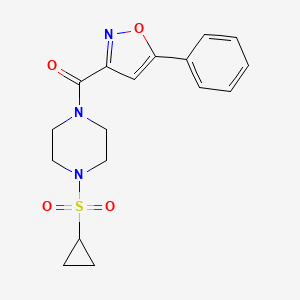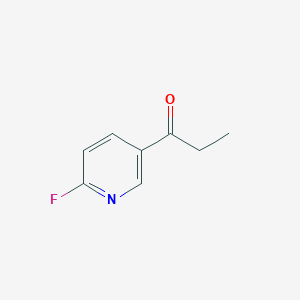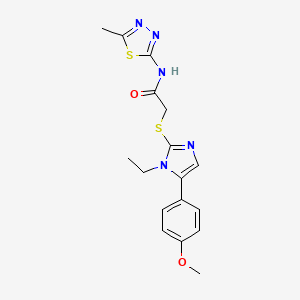
3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 4-Bromocinnamyl fentanyl or 4-BCF, and it is a potent opioid analgesic. The chemical structure of 4-BCF is similar to other fentanyl analogs, which have been associated with a high risk of abuse and overdose. However, 4-BCF has unique properties that make it an attractive candidate for scientific research.
作用机制
The mechanism of action of 4-BCF is similar to other fentanyl analogs, which bind to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria. However, 4-BCF has a unique chemical structure that may affect its binding affinity and duration of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-BCF are similar to other fentanyl analogs, which include analgesia, sedation, respiratory depression, and euphoria. However, the potency and duration of action of 4-BCF may differ from other fentanyl analogs, which could have implications for its clinical use.
实验室实验的优点和局限性
The advantages of using 4-BCF in lab experiments include its high potency and unique chemical structure, which could provide insights into the pharmacology of opioid analgesics. However, the limitations of using 4-BCF include its potential for abuse and overdose, which could pose a risk to researchers.
未来方向
There are several future directions for research on 4-BCF, including:
1. Investigating the binding affinity and selectivity of 4-BCF for different opioid receptors.
2. Examining the pharmacokinetics and metabolism of 4-BCF in humans and animals.
3. Assessing the potential for abuse and dependence of 4-BCF in preclinical and clinical studies.
4. Developing novel analogs of 4-BCF with improved pharmacological properties.
5. Exploring the use of 4-BCF in combination with other analgesics for pain management.
In conclusion, 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one or 4-BCF is a chemical compound that has unique properties that make it an attractive candidate for scientific research. Its high potency and unique chemical structure provide insights into the pharmacology of opioid analgesics, and its potential for abuse and overdose poses a risk to researchers. Future research on 4-BCF could lead to the development of novel analgesics with improved pharmacological properties.
合成方法
The synthesis of 4-BCF involves several steps, including the reaction of piperidine with cyclobutylideneacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-bromobenzaldehyde to form 4-BCF. The synthesis of 4-BCF is a complex process that requires expertise in organic chemistry.
科学研究应用
4-BCF has been used in several scientific studies to investigate its pharmacological properties. One study found that 4-BCF has a higher affinity for the mu-opioid receptor than fentanyl, which is a potent opioid analgesic. Another study found that 4-BCF has a longer duration of action than fentanyl, which could make it a useful tool for pain management.
属性
IUPAC Name |
3-(4-bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO/c19-17-7-4-14(5-8-17)6-9-18(21)20-12-10-16(11-13-20)15-2-1-3-15/h4-5,7-8H,1-3,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLWMMIZOCDHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)Br)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)

![Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2936207.png)
![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)

![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)

![N-cyclohexyl-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2936217.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B2936221.png)
![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)